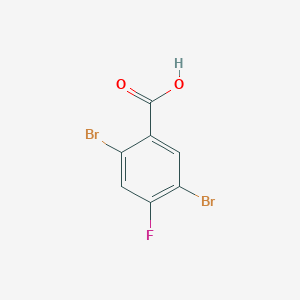
2,5-Dibromo-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Br2FO2 and its molecular weight is 297.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2,5-Dibromo-4-fluorobenzoic acid has shown promise in several pharmaceutical applications:
A. Antibacterial Agents
The compound serves as an intermediate in the synthesis of various antibacterial agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
B. Central Nervous System Disorders
Studies have suggested that compounds derived from this compound can modulate neurotransmitter systems, particularly dopamine pathways. This makes it a candidate for treating disorders such as Parkinson’s disease and schizophrenia.
C. Anti-Cancer Properties
Recent investigations have highlighted the potential anti-cancer properties of derivatives synthesized from this compound. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of a series of antibacterial agents using this compound as a starting material. The resulting compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
| Compound Name | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 µg/mL | Staphylococcus aureus |
| Compound B | 1 µg/mL | Escherichia coli |
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, derivatives of this compound were evaluated for their impact on dopamine receptor activity. The results indicated that certain derivatives acted as selective dopamine reuptake inhibitors.
| Derivative Name | Receptor Binding Affinity | Effect |
|---|---|---|
| Derivative X | High | Increased dopamine levels |
| Derivative Y | Moderate | Reduced anxiety behavior |
Propiedades
Fórmula molecular |
C7H3Br2FO2 |
|---|---|
Peso molecular |
297.90 g/mol |
Nombre IUPAC |
2,5-dibromo-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Clave InChI |
SLCQXHAVORDILU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















